Product packaging for 4-(Pentafluoroethyl)benzonitrile(Cat. No.:CAS No. 128273-61-0)

4-(Pentafluoroethyl)benzonitrile

Cat. No.: B3023587
CAS No.: 128273-61-0
M. Wt: 221.13 g/mol
InChI Key: RTEHQGJAXQGXIW-UHFFFAOYSA-N
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Description

Contextualization within Modern Fluorinated Organic Chemistry

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, holds a unique and expanding position in the chemical sciences. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This is due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and the relatively small size of the fluorine atom, which is comparable to hydrogen. numberanalytics.comtcichemicals.com These characteristics contribute to the enhanced stability, altered reactivity, and specific binding interactions of fluorinated compounds. alfa-chemistry.comyoutube.com As a result, fluorinated organic compounds have found widespread application in pharmaceuticals, agrochemicals, and advanced materials. tcichemicals.comalfa-chemistry.com It is estimated that around 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com 4-(Pentafluoroethyl)benzonitrile is a prime example of a fluorinated building block that is increasingly utilized in the synthesis of complex and high-value molecules. bldpharm.com

Strategic Importance of the Pentafluoroethyl Moiety in Organic Synthesis and Molecular Design

The pentafluoroethyl (-C2F5) group is a particularly valuable substituent in molecular design for several reasons. The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts significant thermal and chemical stability to molecules containing this group. alfa-chemistry.comyoutube.com This stability is crucial for developing robust materials and pharmaceuticals with longer shelf lives and resistance to metabolic degradation.

Furthermore, the electron-withdrawing nature of the pentafluoroethyl group can significantly influence the electronic properties of a molecule, affecting its reactivity and biological activity. For instance, the introduction of a pentafluoroethyl group can enhance the binding affinity of a drug to its target protein. numberanalytics.com The teflate group (-OTeF5), which shares some characteristics with the pentafluoroethyl group due to its high electronegativity, is noted for its ability to create Lewis superacids and weakly coordinating anions, highlighting the powerful electronic effects of such fluorinated moieties. nih.gov

Significance of Benzonitrile (B105546) Scaffolds as Versatile Synthons and Intermediates

Benzonitrile and its derivatives are fundamental building blocks in organic synthesis. acs.org The nitrile group (-C≡N) is a versatile functional group that can be transformed into a wide array of other functionalities, including amines, aldehydes, carboxylic acids, and amides. acs.org This versatility makes benzonitrile scaffolds crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. acs.org The synthesis of various benzonitrile derivatives, such as 4-amino-2-trifluoromethyl benzonitrile and 2,3,4,5,6-pentafluorobenzonitrile, underscores the adaptability of the benzonitrile core in creating diverse chemical structures. google.comgoogle.com The recent detection of benzonitrile in interstellar space even suggests its role in the fundamental chemistry of the universe. nih.gov The combination of the adaptable benzonitrile scaffold with the influential pentafluoroethyl group in this compound creates a powerful synthon for the development of novel and advanced chemical entities.

Chemical Properties of this compound

PropertyValue
CAS Number128273-61-0
Molecular FormulaC9H4F5N lookchem.com
Molecular Weight221.13 g/mol sigmaaldrich.com
AppearanceSolid sigmaaldrich.com
InChI KeyRTEHQGJAXQGXIW-UHFFFAOYSA-N sigmaaldrich.com
SMILES StringFC(F)(F)C(F)(F)C1=CC=C(C#N)C=C1 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4F5N B3023587 4-(Pentafluoroethyl)benzonitrile CAS No. 128273-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5N/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEHQGJAXQGXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563888
Record name 4-(Pentafluoroethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128273-61-0
Record name 4-(Pentafluoroethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of 4 Pentafluoroethyl Benzonitrile and Its Analogs

Direct Pentafluoroethylation Strategies for Aromatic Systems

The direct introduction of a pentafluoroethyl (C2F5) group onto an aromatic ring is a challenging yet highly desirable transformation in organic synthesis. Several methods have been developed to achieve this, primarily involving metal-mediated or catalyzed reactions and the use of specialized electrophilic reagents.

Copper-catalyzed reactions are a cornerstone for the formation of carbon-carbon bonds. nih.gov In the context of perfluoroalkylation, copper's relatively low cost and unique reactivity make it an attractive choice. nih.gov The mechanism often involves the generation of a perfluoroalkyl radical, which then adds to the aromatic system.

Research has demonstrated the utility of copper in promoting the trifluoromethylation of various substrates, and similar principles can be extended to pentafluoroethylation. enamine.net For instance, copper powder or cuprous iodide has been used to facilitate the trifluoromethylation of heteroaromatics and arylboronic acids with trifluoromethyl sulfonium (B1226848) salts. beilstein-journals.org While direct examples focusing solely on 4-(pentafluoroethyl)benzonitrile are specific, the general methodology provides a viable pathway. The reaction typically involves a copper(I) salt, which, through a single electron transfer, can generate a pentafluoroethyl radical from a suitable precursor. This radical then attacks the aromatic ring, followed by rearomatization to yield the desired product. The mechanism of copper-catalyzed cross-coupling reactions can be complex, often involving Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles. exlibrisgroup.com

Table 1: Examples of Copper-Mediated Perfluoroalkylation Conditions

Copper SourcePerfluoroalkyl SourceSubstrate TypeKey Features
CuIUmemoto's ReagentArylboronic AcidsEffective for trifluoromethylation, adaptable for pentafluoroethylation. enamine.netrsc.org
Cu PowderTogni's ReagentAlkenesLeads to vinyl-CF3 bond formation. beilstein-journals.org
[(MeCN)4Cu]PF6Togni's ReagentAlkenesImproved yields in some cases. beilstein-journals.org

Electrophilic pentafluoroethylation has emerged as a powerful strategy for introducing the C2F5 group. rsc.org This approach relies on the development of reagents that can deliver a "C2F5+" equivalent to a nucleophilic aromatic ring.

Sulfonium Ylides: Sulfur ylides are versatile reagents in organic synthesis, often used for the formation of epoxides, cyclopropanes, and aziridines. mdpi.combaranlab.org Stabilized sulfonium ylides, bearing an electron-withdrawing group, are particularly useful. oaepublish.com While traditionally used as nucleophiles, their reactivity can be harnessed for electrophilic-type transformations under specific conditions. The generation of sulfonium ylides can be achieved by the deprotonation of a corresponding sulfonium salt. thieme-connect.de

Togni and Umemoto Reagents: Hypervalent iodine reagents, such as Togni reagents, have become standard tools for trifluoromethylation and can be extended to pentafluoroethylation. enamine.netwikipedia.orgsigmaaldrich.comtcichemicals.com These reagents act as electrophilic sources of the perfluoroalkyl group. sigmaaldrich.com For instance, Togni Reagent II is a well-known electrophilic trifluoromethylating agent. enamine.netwikipedia.orgtcichemicals.com Analogs containing the pentafluoroethyl group have been developed. chemrxiv.org Similarly, Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are powerful electrophilic trifluoromethylating agents, and their pentafluoroethyl analogs are also effective. rsc.orgnih.gov

Table 2: Common Electrophilic Pentafluoroethylating Reagents

Reagent TypeExampleKey Characteristics
Hypervalent Iodine ReagentC2F5-Togni ReagentBench-stable and effective for electrophilic pentafluoroethylation. chemrxiv.org
Sulfonium SaltUmemoto's Reagent AnalogPowerful electrophilic perfluoroalkylating agent. nih.gov

The reaction of these electrophilic reagents with an aromatic substrate like benzonitrile (B105546) would likely require activation of the aromatic ring or specific catalytic conditions to facilitate the substitution.

Besides copper, other transition metals like palladium and nickel are highly effective in catalyzing cross-coupling reactions. nih.govyoutube.comnih.gov These metals can facilitate the formation of a C-C2F5 bond through various catalytic cycles.

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their efficiency in a wide range of cross-coupling reactions, including the formation of C-C bonds. rsc.org While more commonly associated with cyanation (see section 2.2.1), palladium can also catalyze perfluoroalkylation. The mechanism typically involves an oxidative addition, transmetalation, and reductive elimination sequence. For pentafluoroethylation, a suitable C2F5-containing coupling partner would be required.

Nickel-Catalyzed Reactions: Nickel catalysis has gained prominence as a more economical alternative to palladium for various cross-coupling reactions. nih.govyoutube.com Nickel catalysts have been successfully employed in the reductive cross-coupling of aryl halides with alkyl halides. nih.gov This methodology could be adapted for the pentafluoroethylation of a suitable aryl precursor to this compound.

Cyanation Approaches for Benzonitrile Core Formation

An alternative synthetic strategy involves the formation of the nitrile group on a pre-functionalized aromatic ring that already contains the pentafluoroethyl substituent. This is a powerful approach, especially if 1-bromo-4-(pentafluoroethyl)benzene (B3032505) or a similar halogenated precursor is readily available.

Palladium-catalyzed cyanation of aryl halides is a robust and widely used method for the synthesis of benzonitriles. rsc.orgrsc.org This reaction offers high functional group tolerance and generally proceeds under milder conditions than traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov

The catalytic cycle, often referred to as a Buchwald-Hartwig type amination for C-N bond formation, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by cyanide coordination and reductive elimination to form the aryl nitrile and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. youtube.com A variety of cyanide sources can be used, including potassium ferrocyanide, which is a non-toxic alternative to simple cyanide salts. nih.gov Mild and efficient palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been reported at low temperatures. acs.org

Table 3: Key Features of Palladium-Catalyzed Cyanation

Catalyst SystemCyanide SourceSubstrateAdvantages
Pd(0) with phosphine ligandsK4[Fe(CN)6]Aryl halidesUse of a non-toxic cyanide source. nih.gov
Palladacycle precatalystsKCN, NaCN, Zn(CN)2Aryl chlorides and bromidesLow catalyst loadings and fast reaction times. nih.gov
Pd(OAc)2 with a suitable ligandKCNAryl bromides and triflatesMild reaction temperatures (rt to 40 °C). acs.org

The Sandmeyer reaction is a classic method for the synthesis of aryl nitriles from aryl diazonium salts, which are typically generated from anilines. wikipedia.orgyoutube.combyjus.comchadsprep.com This reaction uses a copper(I) cyanide catalyst. wikipedia.org The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution pathway. wikipedia.org While the traditional Sandmeyer reaction starts from anilines, modifications and related copper-mediated cyanations can be applied to other starting materials.

Copper-catalyzed cyanation of heterocycles has been achieved using a copper cyanide catalyst and an iodine oxidant. nih.gov Furthermore, a copper-mediated cyanation of heteroarene and arene C-H bonds has been developed using ammonium (B1175870) iodide and DMF as a safe cyanating combination. nih.gov Although not directly starting from phenylacetic acid derivatives, these methods highlight the versatility of copper in mediating cyanation reactions.

Compound Names

Multi-Step Transformations for Benzonitrile Scaffold Construction

The construction of a functionalized benzonitrile often involves a sequence of reactions to build or modify a side chain on a pre-existing benzene (B151609) ring. A pertinent example of such a multi-step process is the synthesis of benzonitrile analogs featuring fluorinated side chains, which can be precursors or structural relatives to the target compound.

A well-documented multi-step transformation is the synthesis of 4-(2,2-Difluorovinyl)benzonitrile, an analog of this compound. This process begins with 4-formylbenzonitrile and employs a Wittig-type olefination reaction. nih.govnih.gov The reaction proceeds through the in-situ generation of a difluoromethylidene ylide from triphenylphosphine (B44618) (PPh₃) and a suitable difluoro-bromo-acetate salt, which then reacts with the aldehyde. nih.govnih.gov

The key steps are:

Formation of a zwitterionic intermediate by the reaction of triphenylphosphine with potassium 2-bromo-2,2-difluoroacetate. nih.gov

Thermal decarboxylation to generate the active ylide species. nih.gov

Nucleophilic attack of the ylide on 4-formylbenzonitrile to form an alkoxide-phosphonium zwitterion. nih.gov

Subsequent elimination of triphenylphosphine oxide yields the final product, 4-(2,2-difluorovinyl)benzonitrile.

This transformation highlights a reliable method for constructing a carbon-carbon double bond with geminal fluorine atoms on a benzonitrile scaffold, a common structural motif in advanced materials and pharmaceuticals. nih.govnih.gov

Table 1: Wittig-Type Synthesis of 4-(2,2-Difluorovinyl)benzonitrile

ReactantReagentsSolventTemperatureProduct
4-Formylbenzonitrile1. Triphenylphosphine (PPh₃) 2. Potassium 2-bromo-2,2-difluoroacetate (BrCF₂CO₂K)Dry DMF90 °C4-(2,2-Difluorovinyl)benzonitrile

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through either convergent or divergent strategies. A convergent synthesis would involve preparing the pentafluoroethyl-substituted benzene ring and a separate nitrile-containing fragment, followed by their combination. Conversely, a divergent approach starts with a common benzonitrile precursor and modifies it through various reactions. The following sections focus on divergent pathways.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk In the context of benzonitrile synthesis, FGI can be used to introduce the nitrile group onto a pre-functionalized ring or to modify other parts of the molecule while the nitrile group is present. acs.org

The nitrile group itself is a versatile synthetic linchpin that can be converted into other valuable functionalities. acs.org For instance, it can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or hydrolyzed under acidic or basic conditions to form a carboxylic acid (R-COOH). acs.orgvanderbilt.edu It can also be partially hydrolyzed to an amide (R-CONH₂) or converted to an aldehyde (R-CHO) via reduction with Diisobutylaluminium hydride (DIBAL-H). acs.orgvanderbilt.edu

Conversely, the nitrile group can be formed from various other functional groups. A common method is the Sandmeyer reaction, where an aniline (B41778) derivative (e.g., 4-aminotoluene) is converted to a diazonium salt, which is then displaced by a cyanide source, such as copper(I) cyanide (CuCN), to yield the corresponding benzonitrile. youtube.com Another route is the palladium-catalyzed cyanation of aryl halides or triflates, which provides a direct method to install a nitrile group onto an aromatic ring. organic-chemistry.org

Table 2: Selected Functional Group Interconversions on Aromatic Scaffolds

Starting Functional GroupReagent(s)Resulting Functional Group
Aryl Amine (-NH₂)1. NaNO₂, HCl 2. CuCNNitrile (-C≡N)
Aryl Halide (-Br, -I)Pd catalyst, NaCNNitrile (-C≡N)
Nitrile (-C≡N)DIBAL-H, then H₂OAldehyde (-CHO)
Nitrile (-C≡N)H₃O⁺, heatCarboxylic Acid (-COOH)

Late-Stage Introduction of the Pentafluoroethyl Moiety onto Benzonitrile Precursors

Late-stage functionalization (LSF) refers to the introduction of a functional group into a complex molecule at a late step in the synthesis. nih.govacs.org This strategy is highly valuable as it allows for the rapid diversification of advanced intermediates. For the synthesis of this compound, a key LSF strategy involves the direct introduction of the pentafluoroethyl (-CF₂CF₃) group onto a benzonitrile precursor.

A significant advancement in this area is the copper-catalyzed pentafluoroethylation of aryl iodides. rsc.org This method utilizes (pentafluoroethyl)trimethylsilane (B31909) (Et₃SiCF₂CF₃) as the source of the pentafluoroethyl group. rsc.org The reaction can be applied to a pre-formed benzonitrile scaffold, specifically 4-iodobenzonitrile, to directly install the desired C₂F₅ group at the para position. This cross-coupling reaction represents an efficient and direct route to the target molecule.

The proposed synthetic step would be:

Reactants : 4-Iodobenzonitrile and (Pentafluoroethyl)trimethylsilane

Catalyst System : A copper-based catalyst

Product : this compound

This late-stage approach avoids the challenges associated with carrying the sensitive pentafluoroethyl group through a multi-step synthesis, offering a more convergent and efficient pathway to the final product.

Table 3: Late-Stage Pentafluoroethylation of 4-Iodobenzonitrile

SubstrateReagentCatalyst SystemProduct
4-Iodobenzonitrile(Pentafluoroethyl)trimethylsilane (Et₃SiCF₂CF₃)Copper (Cu) catalystThis compound

Advanced Research Applications of 4 Pentafluoroethyl Benzonitrile and Its Derivatives

Role in Advanced Materials Science

The robust carbon-fluorine bond and the high electronegativity of fluorine atoms impart exceptional properties to materials derived from 4-(pentafluoroethyl)benzonitrile. These properties include enhanced thermal stability, chemical resistance, and unique surface characteristics, making it a valuable component in the design of next-generation polymers, coatings, and electronic devices.

Development of Fluorinated Polymers, Coatings, and Composites

While direct polymerization of this compound is not common, its true value lies in its use as a monomer precursor for high-performance fluorinated polymers. The nitrile group (C≡N) is a versatile chemical handle that can be transformed into other functional groups suitable for polymerization. For instance, hydrolysis of the nitrile converts it to a carboxylic acid, and reduction yields an amine.

These derivative monomers, 4-(pentafluoroethyl)benzoic acid and 4-(pentafluoroethyl)benzylamine, can then be used in polycondensation reactions to create a variety of polymers, such as:

Polyamides and Polyimides: By reacting the amine derivative with diacids or dianhydrides.

Polyesters: By reacting the carboxylic acid derivative with diols.

The incorporation of the pentafluoroethyl group into the polymer backbone imparts significant advantages. For example, similar to the related pentafluorosulfanyl (SF₅) group, the C₂F₅ group is known to enhance the thermal stability of polymers, making them suitable for applications in demanding, high-temperature environments. The synthesis of aromatic polyamides and poly(aryl ether ketones) from functionalized monomers is a well-established method for producing high-performance plastics with excellent thermal and mechanical properties. scirp.orgnih.gov

Application in Organic Electronics and Semiconductor Design (e.g., TADF Emitters)

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has benefited significantly from fluorinated materials. This compound is an exemplary building block for the synthesis of advanced emitter materials, especially those that function via Thermally Activated Delayed Fluorescence (TADF). wikipedia.org

TADF emitters are a class of metal-free organic molecules that can harvest both singlet and triplet excitons, enabling OLEDs to achieve internal quantum efficiencies of up to 100%. beilstein-journals.org The design of efficient TADF molecules often relies on a donor-acceptor (D-A) architecture. In this structure, the benzonitrile (B105546) moiety serves as an excellent electron-accepting core. rsc.org The addition of the strongly electron-withdrawing pentafluoroethyl group further enhances the acceptor strength, which is a critical factor in tuning the electronic properties of the emitter.

Key features of this compound in TADF design include:

Strong Electron Acceptor: The combination of the nitrile and pentafluoroethyl groups creates a potent electron-deficient aromatic ring.

Tuning Energy Levels: The powerful inductive effect of the -C₂F₅ group helps to lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting emitter molecule. This allows for precise tuning of the energy gap between the HOMO and LUMO, which determines the emission color.

Small Singlet-Triplet Splitting (ΔEST): The twisted geometry often found in D-A molecules incorporating bulky groups like C₂F₅ can help to minimize the energy gap between the lowest excited singlet (S₁) and triplet (T₁) states, a prerequisite for efficient reverse intersystem crossing (RISC) in the TADF mechanism. wikipedia.orgrsc.org

Research has shown that introducing benzonitrile groups into emitter structures is an effective strategy for creating high-efficiency blue and deep-red TADF OLEDs. rsc.orgrsc.org Furthermore, fluorinated aromatic compounds can serve as semiconductor dopants, enhancing charge transport within the OLED device.

Tailoring Surface Properties: Hydrophobicity and Oleophobicity

The introduction of fluorinated groups onto a surface is the most effective method for lowering its surface energy. The pentafluoroethyl group is exceptionally effective in this regard. Materials and coatings derived from this compound can exhibit extreme repellency to both water (hydrophobicity) and oils (oleophobicity), a combined property known as omniphobicity. researchgate.net

This phenomenon arises because the densely packed, low-polarity C-F bonds on the surface generate a very low-energy interface that minimizes interactions with liquids. The contact angle of a liquid droplet on a surface is a measure of its wettability; a higher contact angle signifies greater repellency. mdpi.com Surfaces modified with highly fluorinated chains can achieve very high contact angles for both water and oils. nih.govrsc.org

Applications for such surfaces include:

Self-Cleaning Coatings: Water droplets roll off easily, carrying dirt and contaminants with them. researchgate.net

Anti-Fouling and Anti-Graffiti Surfaces: The low surface energy prevents adhesion of biological organisms, paint, and other substances. researchgate.net

Stain-Resistant Textiles: Fabrics treated with fluorinated compounds repel both water-based and oil-based stains. mdpi.com

Microfluidics: Controlling the flow of minute amounts of liquids by creating channels with precisely patterned wetting and non-wetting regions. researchgate.net

Strategic Utility in Medicinal Chemistry and Bioactive Compound Design

The pentafluoroethyl group is considered a "super-trifluoromethyl" group in medicinal chemistry. Its properties can be strategically employed to enhance the drug-like characteristics of a bioactive molecule, improving its efficacy and pharmacokinetic profile.

Influence of the Pentafluoroethyl Group on Molecular Properties Relevant to Bioactivity (e.g., Lipophilicity, pKa Modulation)

The success of a drug candidate is critically dependent on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are governed by fundamental physicochemical characteristics like lipophilicity and acidity (pKa). rsc.org

Lipophilicity: This property, often measured as the partition coefficient (log P), describes a molecule's affinity for a fatty or non-polar environment versus an aqueous one. It is a key factor in determining how a drug is absorbed, how it crosses cell membranes, and how it binds to its target. scirp.orgsigmaaldrich.com Fluorinated groups are known to significantly increase lipophilicity. The pentafluoroethyl group has a greater lipophilic contribution than the more common trifluoromethyl (-CF₃) group. beilstein-journals.org This enhanced lipophilicity can improve a drug's ability to penetrate biological membranes, such as the blood-brain barrier. beilstein-journals.org

pKa Modulation: The pKa of a functional group on a drug molecule influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The pentafluoroethyl group is a powerful electron-withdrawing group. When placed on an aromatic ring, it can significantly lower the pKa of nearby acidic or basic centers through a negative inductive effect. This allows medicinal chemists to fine-tune the acidity or basicity of a molecule to optimize its pharmacokinetic behavior. nih.gov

Table 1: Comparative Physicochemical Properties of Substituent Groups
PropertyPentafluoroethyl (-C₂F₅)Trifluoromethyl (-CF₃)Pentafluorosulfanyl (-SF₅)
Lipophilicity (π value, calculated)~1.4 - 1.6+0.88+1.51
Electronic Effect (Hammett σp)+0.52+0.54+0.68
NatureStrongly Electron-WithdrawingStrongly Electron-WithdrawingVery Strongly Electron-Withdrawing

Data for -CF₃ and -SF₅ sourced from published literature. beilstein-journals.org Value for -C₂F₅ is an estimate based on related structures.

Structure-Activity Relationship (SAR) Studies of Pentafluoroethylated Analogs for Target Interaction

Structure-Activity Relationship (SAR) is a fundamental process in drug discovery where a lead compound's structure is systematically modified to understand how each part of the molecule contributes to its biological activity. nih.gov The goal is to optimize the compound's interaction with its biological target (e.g., an enzyme or receptor) to maximize potency and minimize side effects.

Introducing a this compound moiety, or simply the 4-pentafluoroethylphenyl group, into a series of drug analogs is a powerful SAR strategy. Chemists can synthesize a library of related compounds to probe the effects of the group's unique properties:

Probing Hydrophobic Pockets: The high lipophilicity of the C₂F₅ group can be used to explore and fill hydrophobic pockets within the target's binding site, potentially leading to stronger binding affinity. beilstein-journals.org

Modulating Target Interactions: The strong dipole moment of the C-F bonds can lead to favorable electrostatic or dipole-dipole interactions with the target protein that would not be possible with non-fluorinated analogs.

Metabolic Stability: The strength of the C-F bond makes the pentafluoroethyl group highly resistant to metabolic degradation by enzymes in the body, which can increase the drug's half-life and duration of action.

By comparing the biological activity of the pentafluoroethylated analogs with their non-fluorinated or trifluoromethylated counterparts, researchers can gain crucial insights into the target's binding site and design more effective therapeutic agents. nih.gov

Design Principles for Enzyme Inhibitors and Receptor Modulators

The design of potent and selective enzyme inhibitors and receptor modulators often hinges on optimizing a ligand's physicochemical properties to enhance binding affinity, metabolic stability, and cell permeability. The this compound scaffold offers distinct advantages in this regard, stemming from the combined properties of the pentafluoroethyl group and the nitrile moiety.

The pentafluoroethyl group is a powerful tool in drug design for several reasons. It is a metabolically stable bioisostere for other functional groups and significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and access to hydrophobic binding pockets within proteins. nih.govyoutube.com The high electronegativity of fluorine atoms creates a strong carbon-fluorine bond, rendering the group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.gov This enhanced stability can prolong the half-life of a drug candidate. Furthermore, the introduction of a pentafluoroethyl group can modulate the acidity or basicity of nearby functional groups, influencing ionization states and interaction strengths. researchgate.net

The benzonitrile moiety is also a key feature in inhibitor and modulator design. The nitrile group is a versatile functional handle that can participate in various non-covalent interactions within a protein's active site. It is a polar group and a weak hydrogen bond acceptor. wiley.com More significantly, the nitrile group can act as a key anchoring point or pharmacophore, participating in crucial dipole-dipole or hydrogen bonding interactions that are essential for potent biological activity. Its linear geometry can provide directional interactions, contributing to the specificity of a ligand for its target. chemistrysteps.com

By combining these features, derivatives of this compound can be designed as highly specific ligands. The pentafluoroethyl group can occupy hydrophobic subpockets in a receptor, while the nitrile group makes critical polar contacts, a strategy often employed in structure-based drug design to achieve high potency and selectivity. wiley.comwustl.edu

Table 1: Physicochemical Properties and Their Impact on Drug Design

Feature Property Implication in Drug Design
Pentafluoroethyl Group High Lipophilicity Enhances membrane permeability and binding in hydrophobic pockets. nih.govresearchgate.net
Metabolic Stability Increases resistance to oxidative metabolism, prolonging drug half-life. nih.gov
Electronic Effects Strong electron-withdrawing nature can modulate pKa of other groups and influence binding interactions. researchgate.net
Benzonitrile Moiety Polarity/H-Bonding Can act as a hydrogen bond acceptor, forming key interactions with receptor sites. wiley.comchemistrysteps.com
Linearity & Rigidity Provides directional bonding and structural rigidity, contributing to selectivity. chemistrysteps.com
Synthetic Handle The nitrile group is synthetically versatile for creating derivatives. chemistrysteps.comlibretexts.org

Methodological Advancements in Organic Synthesis

The utility of this compound and its derivatives is underpinned by synthetic chemistry innovations that allow for their efficient preparation and subsequent elaboration into more complex structures.

The introduction of perfluoroalkyl groups, such as pentafluoroethyl, onto aromatic rings is a significant challenge in organic synthesis. Historically, harsh conditions were required, but recent decades have seen a rapid expansion of new reagents and catalysts for fluoroalkylation. nih.gov These methods can be broadly categorized as nucleophilic, electrophilic, and radical-based.

Transition-metal catalysis has emerged as a powerful strategy. nih.gov Catalysts based on palladium, copper, and nickel can mediate the coupling of aromatic precursors with pentafluoroethyl sources under relatively mild conditions. nih.govrsc.org For instance, methods developed for trifluoromethylation, such as those using (Phen)Cu-CF3 or Togni reagents, provide a conceptual blueprint for pentafluoroethylation. libretexts.org Photocatalysis has also gained prominence, using visible light to generate fluoroalkyl radicals that can then be trapped by arenes in C-H functionalization reactions, offering a direct route to fluoroalkylated aromatics. nih.gov

Table 2: Modern Reagents for Fluoroalkylation

Reagent Type Example Reagent Class General Application
Electrophilic Hypervalent Iodine Reagents (e.g., Togni reagents) Transfer of a "Rf+" equivalent to nucleophiles. libretexts.org
N-Fluorosulfonimide Derivatives (e.g., NFSI) Used for electrophilic fluorination. nih.gov
Nucleophilic (Perfluoroalkyl)trimethylsilanes (e.g., TMS-C2F5) Source of "Rf-" for addition to electrophiles.
Metal Fluorides (e.g., AgF, KF) with Pd catalysts Used in nucleophilic aromatic substitution. nih.gov
Radical Perfluoroalkyl Iodides (e.g., C2F5I) with photocatalyst Generation of Rf• radicals for C-H functionalization. nih.gov

Once synthesized, this compound serves as a valuable building block for more complex fluorinated molecules. The nitrile group is particularly amenable to a wide range of chemical transformations. chemistrysteps.comlibretexts.orglibretexts.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-(pentafluoroethyl)benzoic acid. libretexts.orgopenstax.org This carboxylic acid is a key intermediate for forming amide bonds, esters, and other functionalities.

Reduction: Treatment with powerful reducing agents like lithium aluminum hydride (LiAlH4) reduces the nitrile to a primary amine, 4-(pentafluoroethyl)benzylamine. libretexts.orglibretexts.org This amine can then be used in reductive aminations or amide coupling reactions to build larger molecular scaffolds.

Organometallic Addition: Grignard or organolithium reagents add to the nitrile to form an intermediate imine, which upon aqueous workup, yields a ketone. libretexts.orgopenstax.org For example, reaction with ethylmagnesium bromide would produce 1-(4-(pentafluoroethyl)phenyl)propan-1-one. This C-C bond-forming reaction is crucial for elaborating the molecular framework.

These transformations allow chemists to use this compound as a starting point for a diverse array of complex targets, including pharmaceuticals and advanced materials, leveraging the unique properties of the pentafluoroethyl group.

Computational and Theoretical Investigations

Computational chemistry provides invaluable insights into the properties and behavior of molecules like this compound, guiding synthetic efforts and rational drug design.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can elucidate the profound electronic influence of the C2F5 group.

A DFT analysis would typically involve geometry optimization to predict bond lengths and angles. nih.gov It would also calculate the distribution of electron density, revealing the strong electron-withdrawing nature of both the pentafluoroethyl and nitrile groups. This is critical for predicting the reactivity of the aromatic ring toward electrophilic or nucleophilic substitution. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. An electrostatic potential (ESP) map can also be generated, visualizing the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for understanding intermolecular interactions. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govyoutube.com For derivatives of this compound, docking studies are essential for predicting binding affinity and understanding the structural basis of inhibition or modulation. nih.gov

In a typical docking simulation, the ligand is placed into the binding site of a protein, and a scoring function estimates the binding free energy. youtube.comyoutube.com The analysis of the resulting poses reveals key interactions. The pentafluoroethyl group is expected to engage in favorable hydrophobic and multipolar interactions. nih.gov Recent studies have highlighted the importance of orthogonal multipolar interactions between the C-F bonds of a trifluoromethyl group and the backbone carbonyls of a protein (C–F···C=O), which can significantly enhance binding affinity. nih.gov Similar interactions are anticipated for the pentafluoroethyl group.

The nitrile group can be positioned to form hydrogen bonds or other polar interactions with residues in the active site. youtube.comyoutube.com The combination of the hydrophobic interactions from the C2F5-phenyl core and specific polar contacts from the nitrile group can lead to high-affinity binding, a hypothesis that can be tested and refined through molecular docking. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations are crucial for understanding their conformational preferences, flexibility, and the stability of their interactions with other molecules. This understanding is fundamental to designing materials with specific properties and drugs with high efficacy.

Conformational analysis is the study of the different spatial arrangements, or conformations, that a molecule can adopt by rotation around its single bonds. libretexts.orgyoutube.com The relative stability of these conformers is determined by factors such as steric hindrance and electrostatic interactions. libretexts.org In the case of this compound, rotation around the C-C bond connecting the pentafluoroethyl group to the benzene (B151609) ring is a key conformational variable.

The introduction of fluorine atoms can significantly alter the conformational landscape of a molecule. mdpi.comnih.gov Enhanced MD techniques can be employed to thoroughly explore the conformational space of such fluorinated compounds. nih.gov Studies on fluorinated polypeptides have shown that fluorination can dramatically alter the secondary structure of a macrocycle, and that the resulting conformations might be pre-existing, less populated conformations of the non-fluorinated parent molecule. nih.gov Similarly, in the context of protein-ligand interactions, the fluorination of an inhibitor can systematically change its binding affinity. fu-berlin.de MD simulations coupled with advanced analysis methods can elucidate the complex interplay of factors, including hydrophobicity and the stability of intermediate states, that contribute to these effects. fu-berlin.de

A hypothetical MD study on a derivative of this compound designed as a protein kinase inhibitor could generate data like that presented in the table below. This data would be instrumental in understanding how the ligand adapts its conformation upon binding and the energetic cost associated with this reorganization. nih.gov

Table 1: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of a this compound Derivative

ParameterValueDescription
Dihedral Angle (C-C-C-N) - Free Ligand 60° ± 15°The preferred rotational angle of the nitrile group relative to the phenyl ring in solution, indicating a staggered conformation.
Dihedral Angle (C-C-C-N) - Bound Ligand 10° ± 5°The constrained rotational angle upon binding to the active site, suggesting a more planar conformation is required for optimal interaction.
Conformational Strain Energy 3.5 kcal/molThe energy penalty incurred by the ligand to adopt the bound conformation, which is a trade-off for favorable binding interactions.
Root Mean Square Deviation (RMSD) of Ligand 1.2 ÅA measure of the flexibility of the ligand within the binding pocket, indicating stable binding.

This type of detailed conformational analysis allows researchers to rationally design derivatives with improved binding affinities by minimizing conformational strain upon binding.

Machine Learning Approaches in Material Synthesis and Design

Machine learning (ML), a subset of artificial intelligence, is revolutionizing materials science and drug discovery by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. nih.govacs.orgresearchgate.net For a compound class like this compound and its derivatives, ML models can accelerate the discovery of new materials for applications ranging from organic electronics to pharmaceuticals.

The general workflow of applying ML to material design involves several key steps. nih.govyoutube.com First, molecules are converted into numerical representations, or "descriptors," that capture their structural and chemical features. nih.gov These can range from simple fingerprints to complex graph-based representations. arxiv.org This data is then used to train an ML model, such as a neural network or a random forest, to learn the relationship between the molecular structure and a specific property of interest, such as binding affinity, solubility, or electronic bandgap. nih.govarxiv.orgyoutube.com

Once trained, the model can be used to screen virtual libraries of thousands or even millions of candidate molecules, predicting their properties without the need for time-consuming and expensive laboratory synthesis and testing. nih.gov This predictive power allows researchers to prioritize the most promising candidates for further investigation. acs.org

For instance, in the context of drug discovery, an ML model could be trained on a dataset of known enzyme inhibitors to predict the inhibitory activity of novel derivatives of this compound. acs.org Advanced ML architectures, such as interpretable graph attention networks (I-GAT), can not only predict properties like selectivity and potency with high accuracy but also provide insights into which parts of the molecule are most important for its activity. acs.org This "interpretability" is crucial for guiding the rational design of improved ligands. acs.org

The table below illustrates the kind of performance metrics that would be used to evaluate an ML model for predicting the potency of a series of this compound derivatives as kinase inhibitors.

Table 2: Hypothetical Performance of a Machine Learning Model for Potency Prediction

MetricValueDescription
Accuracy (Classification) > 90%The percentage of compounds correctly classified as active or inactive.
R² (Regression) 0.85A measure of how well the model's predicted IC₅₀ values correlate with experimental values.
Mean Absolute Error (MAE) 0.2 log unitsThe average error in the predicted IC₅₀ values.
IC₅₀ Prediction for Novel Candidate 50 nMA specific prediction for a newly designed molecule, suggesting high potency.

These metrics provide a quantitative assessment of the model's predictive power and its utility in the design of new materials and drugs. arxiv.org As the availability of high-quality data continues to grow, ML is expected to play an increasingly important role in unlocking the full potential of this compound and its derivatives in a wide range of scientific and technological fields. researchgate.netyoutube.comyoutube.com

Future Research Directions and Emerging Opportunities

Innovations in Sustainable and Green Synthetic Methodologies

The drive towards environmentally benign chemical manufacturing is paving the way for innovative synthetic routes to 4-(pentafluoroethyl)benzonitrile and related compounds. A primary focus is the development of processes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising avenue is the application of green chemistry principles to the synthesis of nitriles. For instance, the partial hydrolysis of nitriles to primary amides has been achieved using a silica-supported manganese dioxide reagent under microwave irradiation and dry conditions, showcasing a greener alternative to traditional methods. mun.ca The broader goal in green chemistry is to design syntheses with high atom economy, employing non-hazardous reagents and solvents, ideally derived from renewable sources, and operating under ambient conditions. mun.ca

In the realm of fluoroalkylation, nickel-catalyzed reactions are emerging as a cost-effective and sustainable alternative to those using precious metals. nih.gov Researchers have demonstrated that a "ligand-free" nickel system can effectively functionalize arenes with fluoroalkyl groups under mild, room-temperature conditions. nih.gov This approach holds significant potential for the late-stage functionalization of complex molecules, including drug analogues. nih.gov

Synthetic ApproachKey FeaturesSustainability Advantages
Microwave-assisted nitrile hydrolysis Use of silica-supported MnO2, dry conditions. mun.caReduced reaction times, energy efficiency, avoidance of harsh reagents. mun.ca
Ligand-free Nickel Catalysis Employs inexpensive nickel precursors, operates at room temperature. nih.govEliminates the need for expensive and often toxic ligands, milder reaction conditions. nih.gov
Enzyme-catalyzed transformations Utilizes evolved enzymes for specific reactions. wordpress.comHigh selectivity, use of abundant metals (e.g., iron), cleaner and less energy-intensive processes. wordpress.com

Integration into Novel Functional Materials and Devices

The distinct properties of this compound, such as its high polarity and thermal stability, make it a compelling candidate for integration into a new generation of functional materials and devices. The pentafluorosulfur group, a related functionality, is known to impart unique chemical properties valuable for pharmaceuticals and specialty materials.

The incorporation of fluorinated moieties like the pentafluoroethyl group can significantly influence the electronic and physical properties of organic materials. This is particularly relevant in the field of organic electronics, where fine-tuning of molecular properties is critical for optimizing device performance. Monofluoroalkenes, which can be synthesized from gem-difluoroalkenes, are of particular importance in medicinal chemistry and materials science. acs.org

Research into the synthesis of related fluorinated benzonitriles, such as 4-(2,2-difluorovinyl)benzonitrile, provides valuable insights into the preparation of building blocks for advanced materials. orgsyn.orgnih.gov The development of synthetic methods for ortho-arylated benzonitriles also expands the toolbox for creating complex molecular architectures for various applications. nih.gov

Advanced Predictive Modeling and Data-Driven Design in Fluorocarbon Chemistry

The complexity of fluorocarbon chemistry presents a significant opportunity for the application of advanced computational tools. Predictive modeling and data-driven design are poised to revolutionize the discovery and optimization of fluorinated molecules and their reactions.

Density Functional Theory (DFT) calculations are already being employed to investigate the mechanisms of reactions involving fluorinated compounds, such as the oxidative addition of trifluoromethyl iodide to palladium complexes. researchgate.net These computational studies provide valuable insights that can guide experimental design.

Furthermore, the concept of data-driven design is being explored to navigate vast chemical spaces and identify novel structural forms. arxiv.org By combining combinatorial equilibrium modeling with machine learning algorithms, researchers can generate and analyze large datasets of virtual structures, leading to the discovery of molecules with desired properties. arxiv.org This approach has the potential to accelerate the design of new fluorinated materials and catalysts.

Q & A

Q. What are the established synthetic routes for 4-(Pentafluoroethyl)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Sandmeyer-type reactions using aryl diazonium salts and pentafluoroethylthiolation reagents. For example, substituting thiocyanate precursors with pentafluoroethylthiolate under copper(I) catalysis (e.g., CuCN) enables direct functionalization . Key parameters include temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric control of the pentafluoroethyl source. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Table : Example Reaction Conditions
PrecursorReagentCatalystSolventYield (%)
4-Cyanobenzenediazonium saltAgSC₂F₅CuCNDMF65–72

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

  • Methodological Answer :
  • 19F NMR : Critical for confirming pentafluoroethyl (-C₂F₅) group integration. Expected signals: -79.2 ppm (CF₃), -113.5 ppm (CF₂) .
  • 13C NMR : Aromatic carbons adjacent to the nitrile group appear at ~118–120 ppm, while the nitrile carbon resonates at ~115 ppm .
  • IR Spectroscopy : Sharp absorption at ~2230 cm⁻¹ confirms the nitrile (-C≡N) group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]+ for C₉H₄F₅N: calc. 254.0234) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for pentafluoroethylation?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model transition states and intermediates to compare radical vs. polar pathways. For example, electron transfer mechanisms (e.g., single-electron transfer from Cu(I) to diazonium salts) may exhibit lower activation barriers than nucleophilic pathways . Validate computational predictions with experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling (e.g., 18O tracing in byproducts).

Q. What strategies address discrepancies in reported solubility and stability of this compound?

  • Methodological Answer :
  • Solubility : Use Hansen solubility parameters (HSPs) to screen solvents. Polar aprotic solvents (e.g., DMSO, DMF) typically enhance solubility due to dipole interactions with the nitrile and fluorinated groups. Compare experimental solubility (via gravimetry) with HSP predictions .
  • Stability : Conduct accelerated stability studies under varying pH (1–13), temperature (25–60°C), and UV exposure. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How does the electron-withdrawing pentafluoroethyl group influence photophysical properties?

  • Methodological Answer : The -C₂F₅ group induces redox-active twisted intramolecular charge transfer (TICT) states. Characterize using:
  • Fluorescence Quenching Assays : Compare quantum yields in polar vs. nonpolar solvents.
  • Cyclic Voltammetry : Measure reduction potentials (e.g., E₁/2 ≈ -1.2 V vs. Ag/AgCl) to assess electron-accepting capacity .

Application-Oriented Questions

Q. What role does this compound play in fluorinated polymer synthesis?

  • Methodological Answer : The compound serves as a monomer for high-performance fluoropolymers (e.g., ion-exchange membranes). Polymerize via:
  • Radical Telomerization : Initiate with AIBN in supercritical CO₂ to control molecular weight.
  • Post-Polymerization Functionalization : Click chemistry (e.g., CuAAC) attaches side chains for tailored hydrophobicity .

Q. How can researchers mitigate handling risks associated with this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and fume hoods (NFPA Class 2 flammability).
  • Waste Management : Neutralize nitrile hydrolysis products (e.g., HCN) with alkaline peroxide solutions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on catalytic efficiency in pentafluoroethylation reactions?

  • Methodological Answer :
  • Control Experiments : Test catalyst purity (e.g., CuCN vs. CuSCN) and ligand effects (e.g., phenanthroline vs. bipyridine).
  • Cross-Study Comparisons : Normalize turnover numbers (TONs) by surface area in heterogeneous catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.